Non-Cleavable Linker Confers ≥3-Fold Higher Tolerability Compared to Protease-Cleavable Val-Cit-PABC Linker in MMAF ADCs
MAL-PEG4-MMAF incorporates a non-cleavable PEG4 spacer. Direct evidence from the structurally analogous maleimidocaproyl (MC) non-cleavable linker demonstrates that cAC10-L4-MMAF (non-cleavable) was tolerated at >3 times the maximum tolerated dose (MTD) of cAC10-L1-MMAF (protease-cleavable Val-Cit-PABC) in mice [1]. The MC-MMAF ADC achieved MTDs of >150 mg/kg in mice and 90 mg/kg in rats, compared to 50 mg/kg and 15 mg/kg, respectively, for the cleavable Val-Cit-PABC conjugate . Although this data derives from the MC spacer rather than the PEG4 spacer, the non-cleavable character is the mechanistic driver of the tolerability advantage, and the PEG4 unit in MAL-PEG4-MMAF preserves this non-cleavable architecture while adding hydrophilicity [2].
| Evidence Dimension | Maximum tolerated dose (MTD) in mouse and rat models |
|---|---|
| Target Compound Data | MAL-PEG4-MMAF conjugates are non-cleavable; cAC10-L4-MMAF (MC non-cleavable surrogate) mouse MTD >150 mg/kg, rat MTD 90 mg/kg |
| Comparator Or Baseline | cAC10-L1-MMAF (cleavable Val-Cit-PABC linker): mouse MTD 50 mg/kg, rat MTD 15 mg/kg |
| Quantified Difference | ≥3-fold higher MTD for non-cleavable linker conjugates in mice; 6-fold higher in rats |
| Conditions | cAC10 (anti-CD30) antibody conjugated to MMAF via indicated linkers; tolerability assessed in mouse and rat models |
Why This Matters
Procurement teams should recognize that the non-cleavable PEG4 architecture of MAL-PEG4-MMAF is expected to yield ADCs with substantially wider therapeutic windows than cleavable-linker MMAF alternatives.
- [1] Doronina SO, Mendelsohn BA, Bovee TD, et al. Enhanced Activity of Monomethylauristatin F through Monoclonal Antibody Delivery: Effects of Linker Technology on Efficacy and Toxicity. Bioconjugate Chemistry. 2006;17(1):114-124. doi:10.1021/bc0502917 View Source
- [2] Doronina SO, Bovee TD, Meyer DW, et al. Novel peptide linkers for highly potent antibody-auristatin conjugate. Bioconjugate Chemistry. 2008;19(10):1960-1963. doi:10.1021/bc800289a View Source
